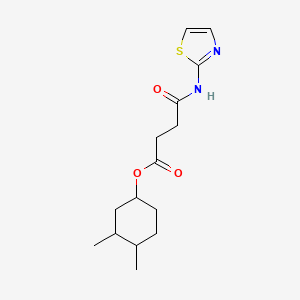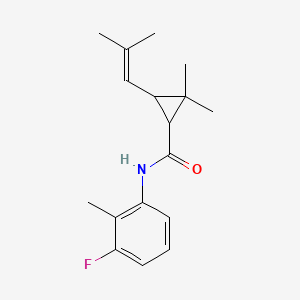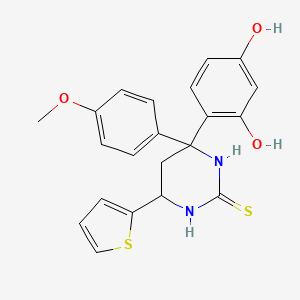![molecular formula C20H24N4O4S B11076018 1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11076018.png)
1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure.
- The core structure consists of a spiro-fused pyridoquinoline and pyrimidine ring system.
- The compound contains an ethyl group (1’-ethyl), two methyl groups (3,3’-dimethyl), a nitro group (8-nitro), and a thioxo group (2’-thioxo).
- Its molecular formula is complex: C{20}H~{19}N~{5}O~{3}S.
- Due to its intricate structure, it has potential applications in various fields.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.
Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can participate in various chemical reactions
Common Reagents and Conditions: Reagents like reducing agents, nucleophiles, and Lewis acids are relevant.
Major Products: The products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, novel derivatives, and applications as catalysts or ligands.
Biology: It might serve as a fluorescent probe or enzyme inhibitor.
Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.
Industry: Limited industrial applications, but it could find use in specialized materials.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It could affect cellular signaling pathways, gene expression, or metabolic processes.
Further Research Needed: Detailed studies are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its spirocyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, you can explore related spiro compounds in the literature.
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1'-ethyl-3,3'-dimethyl-8-nitro-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione |
InChI |
InChI=1S/C20H24N4O4S/c1-4-22-18(26)20(17(25)21(3)19(22)29)11-13-10-14(24(27)28)5-6-15(13)23-8-7-12(2)9-16(20)23/h5-6,10,12,16H,4,7-9,11H2,1-3H3 |
InChI Key |
BOBBKTLZLUOETE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CC(CC4)C)C(=O)N(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluorophenyl)-4-{[(2-oxo-2H-chromen-6-yl)sulfonyl]amino}benzamide](/img/structure/B11075941.png)
![2-[7-(methoxycarbonyl)-4-oxo-1,4-dihydroquinolin-2-yl]-1-oxo-1H-inden-3-olate](/img/structure/B11075944.png)
![2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11075949.png)

![1-[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-[2-(methylthio)ethyl]-5'-phenyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075964.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11075970.png)
![5-chloro-4-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one](/img/structure/B11075971.png)
![Quinoline, 4-[5-(3-methoxyphenyl)-[1,2,4]oxadiazol-3-yl]-2-methyl-](/img/structure/B11075976.png)
![[1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetic acid](/img/structure/B11075982.png)

![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11075994.png)

![8,16-bis(3-methylphenoxy)-6-pyrrolidin-1-yl-3,11-dioxa-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(16),2(18),4,6,8,10(17),12,14-octaene](/img/structure/B11076007.png)
![N-[5-(2-amino-2-oxoethyl)-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl]pyridine-3-carboxamide](/img/structure/B11076025.png)
